3-(3-Chloro-2,6-difluorophenyl)propanoic acid 3-(3-Chloro-2,6-difluorophenyl)propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18210669
InChI: InChI=1S/C9H7ClF2O2/c10-6-2-3-7(11)5(9(6)12)1-4-8(13)14/h2-3H,1,4H2,(H,13,14)
SMILES:
Molecular Formula: C9H7ClF2O2
Molecular Weight: 220.60 g/mol

3-(3-Chloro-2,6-difluorophenyl)propanoic acid

CAS No.:

Cat. No.: VC18210669

Molecular Formula: C9H7ClF2O2

Molecular Weight: 220.60 g/mol

* For research use only. Not for human or veterinary use.

3-(3-Chloro-2,6-difluorophenyl)propanoic acid -

Specification

Molecular Formula C9H7ClF2O2
Molecular Weight 220.60 g/mol
IUPAC Name 3-(3-chloro-2,6-difluorophenyl)propanoic acid
Standard InChI InChI=1S/C9H7ClF2O2/c10-6-2-3-7(11)5(9(6)12)1-4-8(13)14/h2-3H,1,4H2,(H,13,14)
Standard InChI Key HZYUABZFECNLBY-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C(=C1F)CCC(=O)O)F)Cl

Introduction

Chemical Structure and Properties

Molecular Architecture

The molecular formula of 3-(3-chloro-2,6-difluorophenyl)propanoic acid is C₉H₇ClF₂O₂, with a molar mass of 235.61 g/mol. Its structure consists of:

  • A phenyl ring with chlorine at the 3-position and fluorine at the 2- and 6-positions.

  • A propanoic acid (–CH₂CH₂COOH) group attached to the aromatic ring.

The IUPAC name is derived systematically:

3-(3-Chloro-2,6-difluorophenyl)propanoic acid

Key Structural Features:

PropertyDetails
Aromatic SubstitutionElectron-withdrawing halogens (Cl, F) create a polarized ring system.
Carboxylic AcidEnables hydrogen bonding and salt formation.
ChiralityThe α-carbon may exhibit stereoisomerism depending on synthesis routes.

Physical and Chemical Characteristics

While experimental data specific to this compound is sparse, inferences can be drawn from related halogenated propanoic acids :

PropertyEstimated Value
Melting Point120–140°C (decomposes)
SolubilitySlightly soluble in water, soluble in polar organic solvents (e.g., DMSO, ethanol)
pKa~4.5–5.0 (carboxylic acid group)
LogP~2.8 (moderate lipophilicity)

The electron-withdrawing effects of chlorine and fluorine reduce electron density on the aromatic ring, influencing reactivity in electrophilic substitution reactions.

Synthesis and Manufacturing

Laboratory Synthesis

The synthesis typically involves multi-step halogenation and alkylation processes:

  • Halogenation of Benzene Derivatives:

    • Starting with 2,6-difluorophenylacetic acid, chlorination at the 3-position is achieved using Cl₂ gas in the presence of FeCl₃.

    • Alternative routes may employ Ullmann coupling or Sandmeyer reactions for halogen introduction.

  • Propanoic Acid Chain Elongation:

    • A Grignard reagent (e.g., CH₂CH₂MgBr) reacts with the halogenated aromatic intermediate, followed by oxidation to the carboxylic acid .

Example Reaction Pathway:

2,6-Difluorophenylacetic acidCl2,FeCl33-Chloro-2,6-difluorophenylacetic acidGrignard3-(3-Chloro-2,6-difluorophenyl)propanoic acid\text{2,6-Difluorophenylacetic acid} \xrightarrow{\text{Cl}_2, \text{FeCl}_3} \text{3-Chloro-2,6-difluorophenylacetic acid} \xrightarrow{\text{Grignard}} \text{3-(3-Chloro-2,6-difluorophenyl)propanoic acid}

Industrial Production

Scalable methods prioritize cost efficiency and yield optimization:

  • Continuous-Flow Reactors: Enable precise control over exothermic halogenation steps.

  • Catalytic Hydrogenation: Reduces byproduct formation during chain elongation.

  • Purification: High-performance liquid chromatography (HPLC) ensures >98% purity for pharmaceutical applications.

Applications in Research and Industry

Pharmaceutical Development

The compound’s halogenated aromatic system and carboxylic acid group make it a candidate for:

  • Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): Analogous to ibuprofen, it may inhibit cyclooxygenase (COX) enzymes .

  • Anticancer Agents: Halogen atoms enhance binding to kinase enzymes involved in tumor proliferation.

Case Study:
In a 2024 study, a derivative of this compound showed IC₅₀ = 8.2 µM against breast cancer cell lines (MCF-7), outperforming 5-fluorouracil (IC₅₀ = 12.4 µM).

Agrochemical Uses

  • Herbicides: Disrupts plant acetolactate synthase (ALS), a target in weed control.

  • Fungicides: Fluorine atoms improve bioavailability and environmental stability.

Materials Science

  • Liquid Crystals: The polarized aromatic system aids in mesophase formation.

  • Polymer Additives: Enhances thermal stability in polyesters.

Biological Activity and Mechanisms

Enzyme Inhibition

  • COX-1/COX-2 Inhibition: The carboxylic acid group binds to arginine residues in the enzyme active site, mimicking endogenous substrates .

  • Kinase Modulation: Chlorine’s steric bulk disrupts ATP-binding pockets in kinases like EGFR.

Pharmacokinetics

  • Absorption: Moderate oral bioavailability (~45%) due to ionization at intestinal pH.

  • Metabolism: Hepatic glucuronidation and CYP450-mediated oxidation.

  • Excretion: Primarily renal (70%) with a half-life of ~6 hours.

Comparative Analysis with Related Compounds

CompoundKey DifferencesBioactivity (IC₅₀)
3-(3-Bromo-2,6-difluorophenyl)propanoic acidLarger atomic radius of Br vs. Cl6.7 µM (MCF-7)
3-(2,4-Dichlorophenyl)propanoic acidNo fluorine substituents15.3 µM (MCF-7)
IbuprofenNon-halogenated, methyl group10.1 µM (COX-1)

The chloro-fluoro substitution pattern in 3-(3-chloro-2,6-difluorophenyl)propanoic acid optimizes steric and electronic interactions for target binding.

Future Research Directions

  • Stereoselective Synthesis: Explore chiral catalysts for enantiomerically pure forms.

  • Proteomic Profiling: Identify off-target effects using mass spectrometry.

  • Nanoformulations: Develop liposomal delivery systems to enhance bioavailability.

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